GPX4 Binding Affinity (Kd) Distinguishes This Compound from Structurally Divergent Piperidinyl–Ureas
This compound binds to glutathione peroxidase 4 (GPX4) with a dissociation constant (Kd) of 426 nM as determined by surface plasmon resonance (SPR) [1]. When compared with other piperidine–urea analogs reported in the GPX4 inhibitor patent literature, the majority of disclosed compounds show significantly weaker or undetectable binding at comparable concentrations [2]. This quantitative binding data provides a direct biochemical rationale for prioritizing this compound in ferroptosis-targeted screening campaigns over analogs lacking demonstrable GPX4 engagement.
| Evidence Dimension | GPX4 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | Multiple piperidine–urea analogs from GPX4 inhibitor patent families showing Kd > 10,000 nM or no detectable binding |
| Quantified Difference | ≥23-fold lower Kd for the target compound |
| Conditions | Surface plasmon resonance; GPX4 origin not specified |
Why This Matters
Validated GPX4 binding is a mechanistically defined selection criterion that distinguishes this compound from the broader piperidinyl–urea class, reducing screening attrition in ferroptosis programs.
- [1] BindingDB Entry BDBM50649249 (CHEMBL5619466). Affinity Data: Kd = 426 nM; Assay Description: Binding affinity to GPX4 assessed by surface plasmon resonance. Available at: https://www.bindingdb.org/ View Source
- [2] Patents-Review.com. GPX4 INHIBITORS, PHARMACEUTICAL COMPOSITIONS THEREOF, AND THEIR USE FOR TREATING GPX4-MEDIATED DISEASES. Patent family summary, 2024. View Source
